molecular formula C7H4BrF5O3S B8065016 3-Bromo-2-hydroxy-5-(pentafluorothio)benzoic acid

3-Bromo-2-hydroxy-5-(pentafluorothio)benzoic acid

Cat. No.: B8065016
M. Wt: 343.07 g/mol
InChI Key: VSOAEDLOBRBHNN-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-(pentafluorothio)benzoic acid is a chemical compound with the molecular formula C7H4BrF5O3S It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a pentafluorosulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-(pentafluorothio)benzoic acid typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions.

    Pentafluorosulfanylation: The pentafluorosulfanyl group is introduced using pentafluorosulfur chloride (SF5Cl) in the presence of a base such as triethylamine (Et3N) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-5-(pentafluorothio)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KCN, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-bromo-2-oxo-5-(pentafluoro-lambda6-sulfanyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-5-(pentafluoro-lambda6-sulfanyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-hydroxy-5-(pentafluorothio)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-(pentafluorothio)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxybenzoic acid: Lacks the pentafluorosulfanyl group, resulting in different chemical properties and reactivity.

    2-Hydroxy-5-(pentafluoro-lambda6-sulfanyl)benzoic acid: Lacks the bromine atom, leading to variations in its chemical behavior and applications.

Uniqueness

3-Bromo-2-hydroxy-5-(pentafluorothio)benzoic acid is unique due to the presence of both the bromine atom and the pentafluorosulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5O3S/c8-5-2-3(17(9,10,11,12)13)1-4(6(5)14)7(15)16/h1-2,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOAEDLOBRBHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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